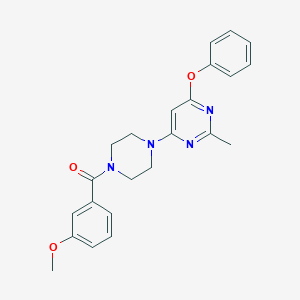

(3-Methoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. While the exact synthesis pathway for this compound is not available, similar compounds have been synthesized through various methods. For instance, triazole-pyrimidine hybrids have been synthesized and characterized using techniques like mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The exact structure would need to be confirmed using techniques such as X-ray crystallography .科学的研究の応用

Antimicrobial Activity

One study focused on the synthesis and antimicrobial activity of new pyridine derivatives, where compounds like amide derivatives were prepared and showed variable and modest activity against investigated strains of bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antioxidative Stress Properties

Another significant application is in the area of antioxidative stress, where derivatives possessing anti-stress oxidative properties were synthesized using a specific starting material. The electrochemical synthesis led to novel derivatives indicating the chemical’s utility in creating compounds with potential antioxidative properties (Largeron & Fleury, 1998).

Antibacterial Activity

Further research into the synthesis and biological activity of triazole analogues of piperazine demonstrated significant inhibition of bacterial growth, suggesting the potential of these compounds in antibacterial applications (Nagaraj, Srinivas, & Rao, 2018).

Inhibition of Tubulin Polymerization

Research has also explored the use of N-heterocyclic derivatives derived from phenoxazine and phenothiazine as highly potent inhibitors of tubulin polymerization. These studies showed excellent antiproliferative properties against a large number of cancer cell lines, indicating their potential use in cancer therapy (Prinz et al., 2017).

G Protein-Coupled Receptor Antagonists

Another application is in the discovery of potent antagonists of the G protein-coupled receptor NPBWR1 (GPR7). The study reported the synthesis and evaluation of small molecule antagonists, highlighting the compound's role in neurological research and potential therapeutic applications (Romero et al., 2012).

Bioactive Derivatives Synthesis

Additionally, the synthesis of bioactive derivatives, such as Mannich base derivatives related to insect growth regulators and anti-leukemic agents, showcases the versatility of these compounds in medicinal chemistry (Jurd, 1985).

作用機序

Target of Action

The primary targets of this compound are cyclooxygenases (COXs) and nitric oxide synthase (NOS) . These enzymes play a crucial role in the production of pro-inflammatory mediators like prostaglandins (PGs) and nitric oxide (NO), which increase in concentration with rising inflammation .

Mode of Action

The compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO at non-cytotoxic concentrations . It also dramatically reduces iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells .

Biochemical Pathways

The compound affects the biochemical pathways involved in inflammation. By inhibiting the activity of COXs and NOS, it reduces the production of pro-inflammatory mediators like PGs and NO . This leads to a decrease in inflammation, as these mediators are responsible for the redness, swelling, discomfort, and heat associated with inflammation .

Pharmacokinetics

Its ability to inhibit the production of no at non-cytotoxic concentrations suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the amount of iNOS and COX-2 protein expression . This results in the inhibition of the inflammatory response, as these proteins are involved in the production of pro-inflammatory mediators .

Action Environment

This suggests that the compound’s efficacy may be influenced by the presence of inflammatory stimuli in the environment .

特性

IUPAC Name |

(3-methoxyphenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-17-24-21(16-22(25-17)30-19-8-4-3-5-9-19)26-11-13-27(14-12-26)23(28)18-7-6-10-20(15-18)29-2/h3-10,15-16H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSLSJVXGJNJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2863736.png)

![Ethyl 4-{[2-(3,4-dimethoxyphenyl)-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B2863738.png)

![Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2863745.png)

![2,2-diphenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2863750.png)

![2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde](/img/structure/B2863756.png)